molecular formula C18H23BrOSi B8437135 4-Bromo-4'-(tert-butyldimethylsilyloxy)biphenyl

4-Bromo-4'-(tert-butyldimethylsilyloxy)biphenyl

Cat. No.: B8437135
M. Wt: 363.4 g/mol
InChI Key: NTIMUJCWXCWLNK-UHFFFAOYSA-N
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Description

4-Bromo-4'-(tert-butyldimethylsilyloxy)biphenyl is a useful research compound. Its molecular formula is C18H23BrOSi and its molecular weight is 363.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H23BrOSi

Molecular Weight

363.4 g/mol

IUPAC Name

[4-(4-bromophenyl)phenoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C18H23BrOSi/c1-18(2,3)21(4,5)20-17-12-8-15(9-13-17)14-6-10-16(19)11-7-14/h6-13H,1-5H3

InChI Key

NTIMUJCWXCWLNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyldimethylsilyl chloride (1.8 g) was added over 30 minutes to a stirred solution of 4-bromo-4'-hydroxybiphenyl (2.49 g) and imidazole (1.63 g) in dimethylformamide (15 ml) whilst keeping the temperature of the reaction mixture below 10° C. The reaction mixture was stirred at room temperature for 18 hours. Diethyl ether (225 ml) was added, the ether washed with saturated sodium hydrogen carbonate solution (3×60 ml) and brine (100 ml), dried (MgSO4) and evaporated to yield, as a colourless oil, 4-bromo-4'-(tert-butyldimethylsilyloxy)biphenyl (3.2 g); NMR (CDCl3): 0.2(6H, s), 1.0(9H, s), 6.8-6.9(2H, d), 7.3-7. 4(4H, m) and 7.45-7.55(2H, d).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 4-(4-bromophenyl)phenol (1.0 g, 4.0 mmol) and pyridine (0.65 mL, 8 mmol) in CH2Cl2 (20 mL) was added chloro-tert-butyldimethylsilane (0.72 g, 4.8 mmol). The resulting mixture was allowed to warm to room temperature and stirred for 3 days, then diluted with water and extracted with CH2Cl2. The organic layer was washed with a 2N HCl solution, a 1N KOH solution, dried (MgSO4) and concentrated under reduced pressure to yield 1-(4-bromophenyl)-4-tert-butyldimethylsilyloxybenzene (0.89 g, 61%) as a white solid: TLC (33% EtOAc/hex) Rf 0.57.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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